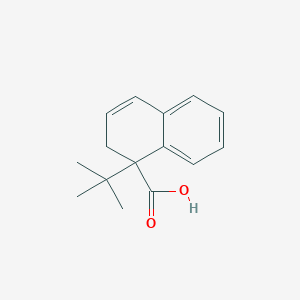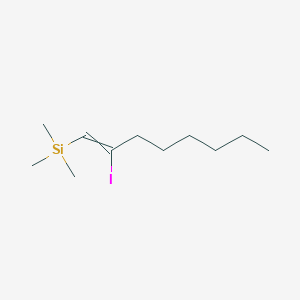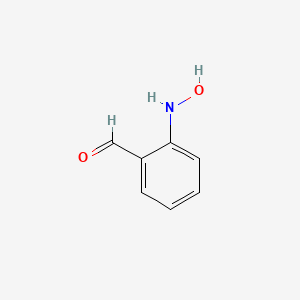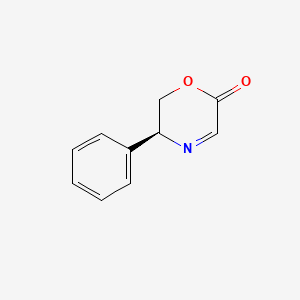
1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of dihydronaphthalenes This compound is characterized by the presence of a tert-butyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of a strong acid catalyst such as aluminum chloride (AlCl3) and an appropriate tert-butylating agent like tert-butyl chloride .
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating effect of the tert-butyl group. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound can be used to study the effects of tert-butyl groups on biological activity and molecular interactions.
Wirkmechanismus
The mechanism by which 1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid exerts its effects is largely dependent on its chemical structure. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and steric effects. These interactions can modulate the activity of the target molecules and lead to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid can be compared with other similar compounds, such as:
1,2-Dihydronaphthalene: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butylbenzene: Contains a tert-butyl group but lacks the naphthalene ring, leading to distinct chemical properties.
Naphthalene-1-carboxylic acid:
The presence of the tert-butyl group in this compound makes it unique, providing steric hindrance and influencing its chemical behavior in ways that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
192528-12-4 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
1-tert-butyl-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-14(2,3)15(13(16)17)10-6-8-11-7-4-5-9-12(11)15/h4-9H,10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
KFWHOLJQOOYXQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(CC=CC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-](/img/structure/B15162705.png)

![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)



![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)

![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)




